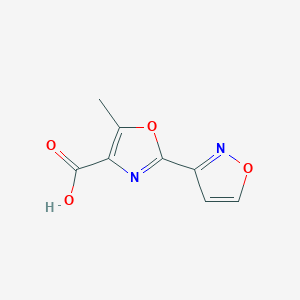
Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, two oxo groups at the 2nd and 6th positions, and an ethyl ester group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN) . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxo groups at the 2nd and 6th positions can participate in redox reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: Products include reduced or oxidized forms of the compound.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the oxo groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: The ester group is replaced with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its reactivity and solubility properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H7BrN2O4 |
|---|---|
Poids moléculaire |
263.05 g/mol |
Nom IUPAC |
ethyl 5-bromo-2,4-dioxo-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C7H7BrN2O4/c1-2-14-6(12)4-3(8)5(11)10-7(13)9-4/h2H2,1H3,(H2,9,10,11,13) |
Clé InChI |
UCQPJKMBMCOENS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=O)NC(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13681360.png)


![6-Fluoro-8-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13681376.png)

![3-Chlorothieno[3,2-c]pyridine](/img/structure/B13681386.png)

![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)



